Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Medicinal Chemistry CNS Drug Discovery ADME Profiling

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (CAS 1240513-30-7) is a 3,4-dihydronaphthalene derivative bearing a methyl ester at position 1 and methoxy substituents at positions 5 and 6. The compound is characterized by an α,β‑unsaturated ester moiety embedded in a partially saturated naphthalene scaffold (C₁₄H₁₆O₄, MW 248.27), with a computed LogP of 2.21 and a topological polar surface area (PSA) of 44.76 Ų.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
Cat. No. B12097493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=CCC2)C(=O)OC)OC
InChIInChI=1S/C14H16O4/c1-16-12-8-7-9-10(13(12)17-2)5-4-6-11(9)14(15)18-3/h6-8H,4-5H2,1-3H3
InChIKeyXCORKASNGYCRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (CAS 1240513-30-7): A Structurally Distinct Dihydronaphthalene Building Block for PDE1-Targeted Synthesis and CNS-Optimized Library Design


Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (CAS 1240513-30-7) is a 3,4-dihydronaphthalene derivative bearing a methyl ester at position 1 and methoxy substituents at positions 5 and 6 . The compound is characterized by an α,β‑unsaturated ester moiety embedded in a partially saturated naphthalene scaffold (C₁₄H₁₆O₄, MW 248.27), with a computed LogP of 2.21 and a topological polar surface area (PSA) of 44.76 Ų . It has been cited as a synthetic intermediate in a Lundbeck A/S patent (US2012/196889 A1) directed toward PDE1 inhibitors, indicating its relevance in neuroscience-focused medicinal chemistry programs .

Why Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate Cannot Be Interchanged with Its Closest Structural Analogs Without Risk of Divergent Pharmacochemical and Synthetic Outcomes


Although several 5,6-dimethoxy-dihydronaphthalene derivatives share the same core scaffold, even minor structural modifications produce large changes in key physicochemical descriptors and functional-group reactivity that directly impact drug-likeness, synthetic utility, and biological target engagement. For instance, introduction of a 2‑hydroxy group (CAS 210352-10-6) raises PSA by 20 Ų and adds a hydrogen‑bond donor, while replacement of the methyl ester with a nitrile (CAS 89047-59-6) increases LogP by 0.35 units . Similarly, the tetralone analog (CAS 24039-89-2) lacks the α,β‑unsaturated ester system, eliminating the possibility of conjugate addition and cycloaddition chemistry that is accessible with the target compound . These quantifiable differences in PSA, LogP, HBA/HBD count, and functional-group repertoire mean that generic substitution cannot be assumed to preserve permeability, solubility, or downstream synthetic pathway viability without rigorous experimental verification.

Quantitative Evidence for Differentiated Selection of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate over Its Closest Structural Analogs


Polar Surface Area (PSA) Advantage over the 2‑Hydroxy Analog: Implications for Oral Absorption and Blood–Brain Barrier Penetration

The target compound exhibits a topological polar surface area (PSA) of 44.76 Ų, which is 20.23 Ų lower than the PSA of its 2‑hydroxy analog (methyl 2‑hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate, CAS 210352-10-6; PSA 64.99 Ų) . A PSA below 60–70 Ų is a widely accepted threshold for favorable oral absorption, and values below 60 Ų are generally preferred for passive blood–brain barrier penetration [1]. The 2‑hydroxy analog's PSA of 64.99 Ų lies near the upper limit for oral drugs, whereas the target compound's 44.76 Ų falls comfortably within the range where both oral bioavailability and CNS exposure are more probable [1].

Medicinal Chemistry CNS Drug Discovery ADME Profiling

Lipophilicity (LogP) Differentiation versus the 1‑Carbonitrile Analog: Balancing Permeability and Solubility

The computed LogP of the target compound is 2.21, compared with 2.56 for the 1‑carbonitrile analog (5,6-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile, CAS 89047-59-6) . The ΔLogP of 0.35 units, although modest, places the target compound closer to the optimal LogP range of ~1–3 for oral drugs as defined by Lipinski's rule of five (CLogP < 5) and more specifically within the 1–3 window often cited for balancing passive permeability and aqueous solubility [1]. The nitrile analog, with LogP 2.56, approaches the upper boundary of this optimal range, conferring a marginally higher risk of poor solubility and increased metabolic liability.

Lipophilicity Permeability Solubility Optimization

Hydrogen-Bond Acceptor Count Versus 5,6-Dimethoxy-1-tetralone: An Additional HBA for Enhanced Target Engagement Potential

The target compound contains four hydrogen-bond acceptor (HBA) atoms (four oxygen atoms), whereas the corresponding 5,6-dimethoxy-1-tetralone (CAS 24039-89-2) possesses only three HBAs (three oxygen atoms) . Neither compound possesses hydrogen-bond donor (HBD) atoms. The additional HBA originates from the second oxygen of the methyl ester moiety, which can participate in electrostatic and hydrogen-bonding interactions with protein targets that the tetralone carbonyl alone cannot fully satisfy. This extra HBA capacity may be particularly relevant for engaging catalytic residues or coordinating water networks in enzyme active sites, as frequently observed in structure-based drug design of ester-containing inhibitors [1].

Hydrogen Bonding Ligand–Receptor Interactions MedChem Design

α,β‑Unsaturated Ester Functionality Enables Conjugate Addition and Cycloaddition Chemistry Absent in the Tetralone and Nitrile Analogs

The target compound features an α,β‑unsaturated methyl ester at the C1 position, creating a conjugated Michael acceptor system that is absent in both 5,6-dimethoxy-1-tetralone (which lacks the C1–C2 double bond) and the 1‑carbonitrile analog (which replaces the ester with a nitrile group) . This functional group enables a range of specific synthetic transformations—including organometallic conjugate addition, hetero-Michael addition, Baylis-Hillman reaction, and Diels-Alder cycloaddition—that are not accessible with the tetralone or nitrile analogs. The α,β‑unsaturated ester therefore provides a unique diversification handle for generating libraries of 1‑substituted dihydronaphthalene derivatives without requiring pre-functionalization of the aromatic ring [1].

Synthetic Chemistry Late-Stage Functionalization Diversity-Oriented Synthesis

Optimal Research and Procurement Scenarios for Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Balanced PSA and LogP for Blood–Brain Barrier Penetration

With a PSA of 44.76 Ų and LogP of 2.21, the target compound occupies a favorable physicochemical space for CNS drug candidates where both passive brain penetration and oral absorption are required. Compared to the 2‑hydroxy analog (PSA 64.99 Ų) that may impede BBB penetration, or the nitrile analog (LogP 2.56) that may compromise solubility, the target compound offers a balanced profile suitable for hit-to-lead optimization in neuroscience programs, particularly those targeting PDE1 enzymes as cited in the Lundbeck patent .

Diversity-Oriented Synthesis Leveraging the α,β-Unsaturated Ester for Library Generation

The α,β‑unsaturated methyl ester moiety permits conjugate addition, hetero-Michael, and cycloaddition reactions that are unavailable with the tetralone or nitrile analogs. Synthetic chemistry teams focused on generating C1‑diversified dihydronaphthalene libraries can use the target compound as a common starting material for parallel synthesis, achieving structural diversity at the C1 position without multi-step pre-functionalization . This contrasts with the tetralone analog, which typically requires reduction or enolization for C1 modification, and the nitrile analog, which demands harsh hydrolysis conditions to install a carboxylic acid handle .

Structure–Activity Relationship (SAR) Optimization Campaigns Where HBA Count and Ester-Derived Interactions Are Key

The presence of four hydrogen-bond acceptor atoms in the target compound (versus three in the tetralone analog) provides an additional point of interaction with protein targets. This is particularly relevant in SAR programs targeting enzymes where ester carbonyl groups have been shown to engage catalytic residues or structural water molecules. The ester functionality also serves as a metabolically labile group or a prodrug handle, offering flexibility that the tetralone and nitrile analogs lack .

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